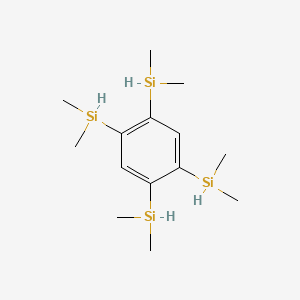
1,2,4,5-Tetrakis(dimethylsilyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrakis(dimethylsilyl)benzene is an organosilicon compound characterized by the presence of four dimethylsilyl groups attached to a benzene ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific and industrial applications, particularly in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(dimethylsilyl)benzene can be synthesized through a platinum complex-catalyzed dehydrogenative double silylation reaction. This involves the reaction of this compound with cyclic diynes in the presence of a platinum catalyst. The reaction conditions typically include the use of a platinum complex such as (ethylene)bis(triphenylphosphine)platinum, which facilitates the dehydrogenative silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organosilicon chemistry. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(dimethylsilyl)benzene undergoes various chemical reactions, including:
Dehydrogenative Silylation: This reaction involves the removal of hydrogen atoms and the formation of silicon-carbon bonds.
Polymerization: The compound can participate in polymerization reactions to form silicon-based polymers with high thermal stability and conductivity.
Common Reagents and Conditions
Platinum Complex Catalysts: Used in dehydrogenative silylation reactions.
Cyclic Diynes: Reactants in the formation of ladder polymers.
Solvents: Common solvents include tetrahydrofuran and other organic solvents suitable for organosilicon reactions.
Major Products
Scientific Research Applications
1,2,4,5-Tetrakis(dimethylsilyl)benzene has several scientific research applications, including:
Material Science: Used in the synthesis of advanced materials such as ladder polymers, which have applications in electronics and photonics due to their thermal stability and conductivity.
Polymer Chemistry: The compound is a key intermediate in the production of silicon-based polymers with unique properties.
Catalysis: Employed in catalytic processes involving organosilicon compounds.
Mechanism of Action
The mechanism of action for 1,2,4,5-tetrakis(dimethylsilyl)benzene primarily involves its ability to undergo dehydrogenative silylation reactions. The platinum complex catalyst facilitates the removal of hydrogen atoms and the formation of silicon-carbon bonds, leading to the formation of ladder polymers. These polymers exhibit high thermal stability and conductivity due to the unique arrangement of silicon and carbon atoms .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another organosilicon compound with similar structural features but different functional groups.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Contains carboxyl groups instead of dimethylsilyl groups, leading to different chemical properties and applications.
Uniqueness
1,2,4,5-Tetrakis(dimethylsilyl)benzene is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct reactivity and properties. Its ability to form ladder polymers with high thermal stability and conductivity sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H30Si4 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane |
InChI |
InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3 |
InChI Key |
IELJCLAGTSXSPF-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
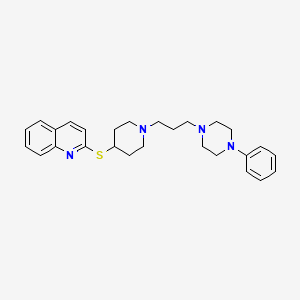
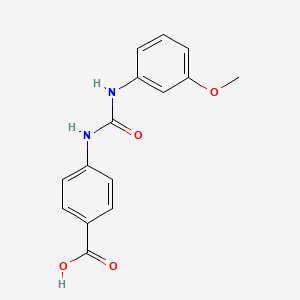

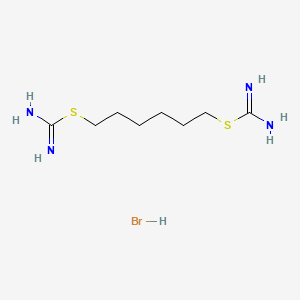
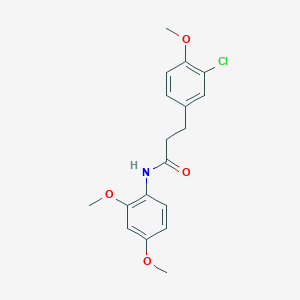

![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
